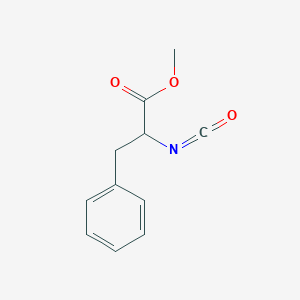

Methyl 2-isocyanato-3-phenylpropanoate

Description

Contextualization within Isocyanate Chemistry and Amino Acid Derivatives

The functionality of Methyl 2-isocyanato-3-phenylpropanoate is dominated by the isocyanate group (–N=C=O). Isocyanates are known as highly reactive electrophiles, readily engaging with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.orgresearchgate.net This reactivity allows for the formation of key chemical linkages; for instance, reacting with an alcohol yields a urethane (B1682113), while reacting with an amine produces a urea (B33335) derivative. wikipedia.org

This particular compound is a derivative of L-phenylalanine methyl ester, where the primary amine of the amino acid has been converted into an isocyanate group. orgsyn.org This transformation is often achieved through phosgenation or by using safer alternatives like triphosgene (B27547) under mild conditions. orgsyn.org The presence of both the reactive isocyanate and the ester group, derived from an amino acid, makes it a hybrid molecule with significant potential in constructing peptide-like structures and other complex organic molecules. The functional groups of amino acids are known to be potential reaction sites for isocyanates. nih.gov

Significance as a Chiral Building Block in Organic Synthesis

Chirality is a fundamental concept in organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. This compound is a chiral molecule, most commonly available in the (S)-configuration, derived from the naturally occurring L-phenylalanine. orgsyn.org Chiral building blocks are essential reagents for constructing enantiomerically pure compounds, as they introduce a defined stereocenter into the target molecule.

The use of this compound as a chiral building block is well-documented. It serves as a precursor for creating peptides, azapeptides, and enzyme inhibitors. orgsyn.org For example, it has been utilized in the development of inhibitors for thermolysin and human leukocyte elastase (HLE). orgsyn.org Its application extends to its use as a chiral derivatizing agent and in the preparation of chiral chromatographic media, highlighting its importance in both synthesis and analysis. orgsyn.org

Overview of Current Research Trajectories for Isocyanato Phenylpropanoates

Current research involving this compound and related compounds primarily focuses on its application as a versatile synthetic intermediate. pharmaffiliates.com Researchers are exploring its utility in creating novel dipeptide analogs and other complex molecular architectures. chemicalbook.com One significant area of investigation is the development of more efficient and safer synthesis methods for amino acid ester isocyanates. The use of triphosgene with sodium bicarbonate, for example, represents a milder and less hazardous alternative to traditional methods that use gaseous phosgene (B1210022). orgsyn.org

The compound's role as a building block for 1,2,4-triazine (B1199460) azapeptides continues to be an area of interest. orgsyn.org Furthermore, the broader class of isocyanates derived from amino acids is being investigated for their reactions with various functional groups on proteins and peptides. tandfonline.comnih.gov This research is crucial for understanding how these reactive intermediates can be used to modify biological molecules, potentially leading to new therapeutic agents or biochemical probes. The synthesis of adducts with amino acids is also explored for developing potential dosimeters for biomonitoring. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 2-isocyanato-3-phenylpropanoate |

InChI |

InChI=1S/C11H11NO3/c1-15-11(14)10(12-8-13)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3 |

InChI Key |

JOTMMIYKEOOTNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)N=C=O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Isocyanato 3 Phenylpropanoate

Established Phosgenation Routes

Historically, the conversion of amino acid esters to their corresponding isocyanates has been dominated by the use of phosgene (B1210022) and its more manageable liquid or solid equivalents. These reagents provide a direct and efficient method for introducing the isocyanate functionality.

Utilization of Triphosgene (B27547) and Diphosgene as Phosgene Equivalents

Due to the extreme toxicity of phosgene gas, solid triphosgene (bis(trichloromethyl) carbonate) and liquid diphosgene (trichloromethyl chloroformate) have become the reagents of choice for laboratory and industrial-scale phosgenations. nih.gov Triphosgene, a stable crystalline solid, serves as a safer alternative, generating phosgene in situ. This approach mitigates the risks associated with handling highly toxic gas. nih.govacs.org

A well-documented procedure for synthesizing Methyl (S)-2-isocyanato-3-phenylpropanoate involves the reaction of L-phenylalanine methyl ester hydrochloride with triphosgene. orgsyn.org This method is noted for its convenience, rapidity, and high yields. orgsyn.org

Reaction Conditions and Optimization for Yield and Selectivity

The success of the phosgenation route hinges on carefully controlled reaction conditions to maximize yield and preserve the stereochemical integrity of the chiral center. A highly effective and optimized procedure has been reported, affording the target isocyanate in yields typically ranging from 95-98%. orgsyn.org

The reaction is conducted in a biphasic system composed of methylene (B1212753) chloride and a saturated aqueous solution of sodium bicarbonate, with the mixture cooled in an ice bath. orgsyn.org The L-phenylalanine methyl ester hydrochloride is suspended in this mixture, and triphosgene is added in a single portion. The sodium bicarbonate acts as a base to neutralize the hydrogen chloride byproduct generated during the reaction. orgsyn.org The reaction is rapid, typically completing within 15 minutes of stirring in the ice bath. orgsyn.org This mild and controlled approach is crucial for preventing racemization, ensuring the product retains high enantiomeric purity (>99.5% ee). orgsyn.org

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | L-phenylalanine methyl ester hydrochloride | orgsyn.org |

| Phosgene Source | Triphosgene | orgsyn.org |

| Solvent System | Methylene chloride / Saturated aq. Sodium Bicarbonate | orgsyn.org |

| Base | Sodium Bicarbonate | orgsyn.org |

| Temperature | Ice bath (approx. 0 °C) | orgsyn.org |

| Reaction Time | 15 minutes | orgsyn.org |

| Purification | Kugelrohr distillation (130°C, 0.05 mm Hg) | orgsyn.org |

| Typical Yield | 95-98% | orgsyn.org |

Non-Phosgenation Alternatives and Green Chemistry Approaches

Growing concerns over the toxicity of phosgene and its derivatives have spurred the development of safer, more environmentally benign synthetic routes to isocyanates. nih.govacs.orgresearchgate.net These methods avoid hazardous reagents and often utilize renewable feedstocks and more sustainable catalytic systems.

Di-tert-butyl Dicarbonate (B1257347) (Boc₂O)-Mediated Isocyanation

One notable non-phosgenation alternative involves the use of di-tert-butyl dicarbonate (Boc₂O). While widely recognized for its role in introducing the Boc protecting group onto amines, Boc₂O can also facilitate the formation of isocyanates from amino acid esters under specific conditions. sciforum.net The reaction is typically mediated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method is considered superior to older, harsher techniques that required refluxing with gaseous phosgene for several hours. orgsyn.org The process is believed to proceed through the formation of a mixed anhydride (B1165640) intermediate, which subsequently converts to the isocyanate. sciforum.net

Curtius Rearrangement Strategies for Isocyanate Formation

The Curtius rearrangement is a versatile and powerful phosgene-free method for synthesizing isocyanates from carboxylic acids. rsc.orgnih.govwikipedia.org The reaction proceeds through an acyl azide (B81097) intermediate, which undergoes thermal or photochemical decomposition to yield the corresponding isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org A key advantage of this rearrangement is the complete retention of the stereochemical configuration at the migrating carbon center, making it ideal for producing chiral isocyanates like Methyl 2-isocyanato-3-phenylpropanoate. nih.govwikipedia.org

To apply this strategy, N-protected phenylalanine would first be converted to its corresponding acyl azide. This can be achieved by treating the carboxylic acid with reagents such as diphenylphosphoryl azide (DPPA) or by converting it to an acyl chloride followed by reaction with sodium azide. nih.gov Gentle heating of the resulting acyl azide induces a concerted rearrangement, expelling dinitrogen gas and forming the desired isocyanate. wikipedia.org The isocyanate can then be used directly or trapped with an alcohol to form a stable carbamate (B1207046). nih.govwikipedia.org The relatively mild conditions and tolerance for various functional groups make the Curtius rearrangement a cornerstone of modern isocyanate synthesis. rsc.orgnih.gov

Emerging Sustainable Synthesis Technologies

The future of isocyanate production is increasingly focused on sustainable technologies that eliminate toxic reagents and utilize renewable resources. ionike.com A major thrust in this area is the replacement of phosgene with greener carbonyl sources such as carbon dioxide (CO₂) or its derivatives, like dimethyl carbonate (DMC). nih.govionike.comresearchgate.net These routes typically involve the synthesis of a carbamate intermediate from an amine, which is then thermally decomposed to the isocyanate. nih.govresearchgate.net This two-step process avoids the use of chlorine chemistry and the production of corrosive HCl gas. nih.govresearchgate.net

Amino acids, being readily available from biomass, are attractive starting materials for this green approach. Furthermore, the development of flow chemistry processes offers a promising way to enhance the safety of isocyanate synthesis. google.com Continuous flow reactors can safely handle potentially unstable intermediates, such as acyl azides in the Curtius rearrangement, by generating and consuming them in small volumes in a continuous stream. google.com This approach minimizes risks and allows for better control over reaction parameters, paving the way for safer and more scalable production of bio-based isocyanates. google.com

| Method | Key Reagents | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Phosgenation | Triphosgene, Diphosgene | High yield, rapid reaction, well-established | Uses highly toxic phosgene equivalent, generates corrosive byproducts | orgsyn.org |

| Boc₂O-Mediation | Di-tert-butyl dicarbonate (Boc₂O), DMAP | Phosgene-free, milder than direct phosgenation | May require specific catalysts and conditions | orgsyn.orgsciforum.net |

| Curtius Rearrangement | Acyl azide (from carboxylic acid) | Phosgene-free, excellent stereochemical retention, functional group tolerance | Involves potentially explosive azide intermediates (risk mitigated by flow chemistry) | nih.govwikipedia.orgnih.govgoogle.com |

| Sustainable Routes | CO₂, Dimethyl Carbonate (DMC), Urea (B33335) | Avoids toxic reagents, uses renewable feedstocks, "zero emission" potential | Often requires catalysts and a two-step (carbamate formation and decomposition) process | nih.govresearchgate.netionike.com |

Flow Chemistry Applications in Isocyanate Synthesis

While a specific flow synthesis protocol for this compound is not extensively documented in the literature, the principles of flow chemistry have been successfully applied to the synthesis of other isocyanates. These methods can be adapted for the target molecule. One of the most relevant phosgene-free methods is the Curtius rearrangement, which proceeds through an acyl azide intermediate. In a flow process, an acyl hydrazide can be safely converted to the corresponding acyl azide using nitrous acid, followed by in-line extraction and subsequent thermal rearrangement to the isocyanate. google.com This continuous process avoids the isolation of the potentially explosive acyl azide intermediate. google.com

The general advantages of employing flow chemistry for isocyanate synthesis are summarized in the table below:

| Feature | Benefit in Isocyanate Synthesis |

| Enhanced Safety | In situ generation and consumption of hazardous intermediates (e.g., acyl azides). Minimized exposure to toxic reagents. |

| Precise Control | Accurate control of temperature, pressure, and residence time, leading to higher selectivity and yield. |

| Improved Efficiency | Rapid reaction times and potential for process automation and scalability. |

| Process Intensification | Smaller reactor footprint and reduced solvent and reagent volumes. |

Given these advantages, a hypothetical flow synthesis of this compound could involve the continuous reaction of a suitable precursor, such as a derivative of phenylalanine, in a microreactor system to generate the isocyanate in a safe and controlled manner.

Chemical Reactivity and Transformations of Methyl 2 Isocyanato 3 Phenylpropanoate

Nucleophilic Addition Reactions to the Isocyanate Group

The isocyanate group (-N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. These reactions are fundamental to the application of isocyanates in the synthesis of numerous important organic compounds.

The reaction of isocyanates with alcohols is a cornerstone of polyurethane chemistry, yielding urethane (B1682113) (also known as carbamate) linkages. When Methyl 2-isocyanato-3-phenylpropanoate reacts with an alcohol, the oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the central carbon of the isocyanate. This process is often catalyzed by tertiary amines or organometallic compounds. The reaction proceeds through a concerted mechanism where a new C-O bond is formed as the alcohol's H-O bond breaks and the proton is transferred to the isocyanate's nitrogen atom. orgsyn.org

This reaction can be used for the in situ derivatization of the isocyanate, affording the corresponding enantiopure carbamates. thieme-connect.com If water acts as the nucleophile, the initial product is an unstable carbamic acid, which readily decarboxylates to yield a primary amine. The hydrolysis of isocyanates can be subject to general base catalysis. rsc.org

At elevated temperatures (typically above 110-120°C), the N-H bond of a formed urethane group can react with another isocyanate molecule. wikipedia.org This secondary reaction results in the formation of an allophanate, which creates a cross-link in polymer chains. wikipedia.org

Table 1: Products from Nucleophilic Addition of Alcohols/Water

| Nucleophile | Initial Product | Final Product (if applicable) |

|---|---|---|

| Alcohol (R-OH) | Urethane (Carbamate) | - |

| Water (H₂O) | Carbamic Acid | Primary Amine + CO₂ |

Analogous to the reaction with alcohols, isocyanates readily react with ammonia, primary amines, or secondary amines to form urea (B33335) and substituted urea derivatives. The nitrogen atom of the amine acts as a potent nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction is typically rapid and exothermic, yielding highly stable urea compounds.

The reaction of this compound with an amine provides a direct route to chiral, substituted ureas, which are significant structures in medicinal chemistry and materials science. thieme-connect.comresearchgate.net For instance, reacting the isocyanate with various anilines can produce a series of 1,3-disubstituted ureas. researchgate.net The synthesis is generally straightforward and high-yielding. tandfonline.com

Table 2: Products from Nucleophilic Addition of Amines

| Nucleophile | Product |

|---|---|

| Ammonia (NH₃) | Urea |

| Primary Amine (R-NH₂) | Substituted Urea |

Cycloaddition Reactions Involving the Isocyanate Moiety

The C=N double bond within the isocyanate group can participate in cycloaddition reactions, acting as a dipolarophile. A notable example is the [3+2] cycloaddition reaction with nitrones, which are 1,3-dipoles. tandfonline.com This reaction provides a pathway to five-membered heterocyclic rings, specifically 1,2,4-oxadiazolidin-5-ones. tandfonline.comacs.org

The reaction mechanism can be either concerted or stepwise, depending on the solvent polarity. acs.org In polar solvents, the reaction tends to proceed through a stepwise mechanism involving a zwitterionic intermediate, initiated by the nucleophilic attack of the nitrone oxygen on the central carbon of the isocyanate. acs.org The regioselectivity of the addition is well-controlled, leading to specific isomeric products. This type of reaction expands the synthetic utility of isocyanates beyond simple addition reactions, allowing for the construction of complex heterocyclic frameworks. tandfonline.com

Transformations at the Ester Functionality

The methyl ester group of this compound can undergo reactions typical of carboxylic acid esters, such as transesterification and hydrolysis, independently of the isocyanate group, provided the reaction conditions are chosen carefully to avoid side reactions with the highly reactive isocyanate.

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. wikipedia.org For this compound, this involves reacting the compound with a different alcohol (R'-OH) in the presence of an acid or base catalyst to replace the methyl group (-OCH₃) with a new alkoxy group (-OR'). wikipedia.orgmasterorganicchemistry.com

The reaction is an equilibrium process. To drive it towards the desired product, the alcohol reactant is often used in large excess, or the methanol (B129727) by-product is removed from the reaction mixture. wikipedia.org Catalytic transesterification of amino acid esters can be achieved under mild conditions using various catalysts, which is crucial to avoid side reactions like epimerization. thieme-connect.com This process allows for the modification of the ester portion of the molecule, which can be useful for altering its physical properties or for subsequent synthetic steps. nih.gov

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-isocyanato-3-phenylpropanoic acid. This transformation is typically carried out under either acidic or basic conditions.

Acid-catalyzed hydrolysis: The ester is heated with water in the presence of a strong acid. The reaction is reversible, and an excess of water is used to drive the equilibrium toward the carboxylic acid product.

Base-catalyzed hydrolysis (Saponification): The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This reaction is irreversible as the carboxylate salt is formed. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the final carboxylic acid. organic-chemistry.org

Care must be taken during hydrolysis, as the isocyanate group is also sensitive to water and hydroxide ions. rsc.org Performing the hydrolysis under controlled conditions is necessary to selectively target the ester group while preserving the isocyanate functionality. The hydrolysis of similar compounds, such as L-phenylalanine methyl ester, has been well-documented. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of Methyl 2-isocyanato-3-phenylpropanoate. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete structural map can be assembled.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons, while the ¹³C NMR spectrum reveals the same for the carbon skeleton.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic, methine, methylene (B1212753), and methyl protons. The phenyl group protons typically appear as a multiplet in the aromatic region (δ 7.2-7.4 ppm). The proton on the alpha-carbon (C2), being adjacent to both the isocyanate and ester groups, is expected to resonate as a triplet or doublet of doublets around δ 4.2-4.5 ppm. The methylene protons of the benzyl (B1604629) group (C3) would likely appear as a doublet around δ 3.0-3.3 ppm. The methyl protons of the ester group are anticipated to be a sharp singlet at approximately δ 3.7 ppm due to the absence of adjacent protons. rsc.orgdocbrown.info

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The carbonyl carbon of the ester is expected at the downfield end of the spectrum, typically around δ 170-175 ppm. The carbon of the highly electrophilic isocyanate group (N=C=O) would also have a characteristic chemical shift in the δ 120-130 ppm range. The aromatic carbons of the phenyl ring would appear between δ 127-138 ppm. The alpha-carbon (C2) and the benzyl methylene carbon (C3) are expected around δ 55-65 ppm and δ 35-45 ppm, respectively. The methyl ester carbon should appear around δ 52 ppm. rsc.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl (C₆H₅) | ~ 7.2-7.4 (multiplet, 5H) | ~ 127-138 |

| C2-H (methine) | ~ 4.2-4.5 (triplet, 1H) | ~ 55-65 |

| C3-H₂ (methylene) | ~ 3.0-3.3 (doublet, 2H) | ~ 35-45 |

| O-CH₃ (methyl ester) | ~ 3.7 (singlet, 3H) | ~ 52 |

| C=O (ester carbonyl) | - | ~ 170-175 |

| N=C=O (isocyanate) | - | ~ 120-130 |

2D NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei. st-andrews.ac.uk

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the key correlation would be a cross-peak between the methine proton at C2 and the methylene protons at C3, confirming the connectivity of the propanoate backbone. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹J-coupling). It would show cross-peaks confirming the following connections: the C2 proton with the C2 carbon, the C3 methylene protons with the C3 carbon, the aromatic protons with their respective aromatic carbons, and the methyl ester protons with the methyl carbon. youtube.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds, ²J and ³J), which is invaluable for piecing together the molecular fragments. Key expected correlations include:

The methyl ester protons (O-CH₃) to the ester carbonyl carbon (C=O).

The C2 proton to the ester carbonyl carbon and the C1' carbon of the phenyl ring.

The C3 methylene protons to the C2 carbon and the C1' and C2'/C6' carbons of the phenyl ring. youtube.comresearchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the key functional groups within the molecule, namely the isocyanate and the ester moieties.

The isocyanate (–N=C=O) group has a highly characteristic and intense absorption in the IR spectrum due to its asymmetric stretching vibration (νas). This peak is typically observed as a sharp, strong band in the range of 2280-2240 cm⁻¹. cdnsciencepub.comspectroscopyonline.comresearchgate.net This absorption occurs in a relatively uncongested region of the spectrum, making it a definitive marker for the presence of the isocyanate group. spectroscopyonline.com

In Raman spectroscopy, the complementary symmetric stretching vibration (νs) of the isocyanate group, which is often weak or absent in the IR spectrum, gives rise to a strong signal. cdnsciencepub.com This allows for unambiguous confirmation of the N=C=O functionality.

The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption in the IR spectrum. For an aliphatic ester such as this compound, this band is expected to appear in the 1750-1735 cm⁻¹ region. libretexts.orgorgchemboulder.comspectroscopyonline.com The exact position can be influenced by the electronegativity of the adjacent isocyanate group. Additionally, characteristic C–O stretching vibrations associated with the ester linkage appear as strong bands in the fingerprint region of the spectrum, typically between 1300 and 1000 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Table 2: Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Activity |

| Isocyanate (–N=C=O) | Asymmetric stretch | 2280 - 2240 (Very Strong, Sharp) cdnsciencepub.comspectroscopyonline.com | Weak |

| Isocyanate (–N=C=O) | Symmetric stretch | ~1450-1400 (Weak) | Strong cdnsciencepub.com |

| Ester (–C=O) | Carbonyl stretch | 1750 - 1735 (Strong) orgchemboulder.com | Moderate |

| Ester (–C–O) | C-O stretches | 1300 - 1000 (Strong) spectroscopyonline.com | Moderate |

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry provides critical information about the molecular weight and elemental composition of a compound and offers insights into its structure through analysis of fragmentation patterns. For this compound (C₁₁H₁₁NO₃), the molecular weight is 205.21 g/mol .

In an electron ionization (EI) mass spectrum, the parent molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 205. The fragmentation of this ion would likely proceed through several predictable pathways based on the structure:

Loss of the methoxy (B1213986) radical (•OCH₃): Cleavage of the O–CH₃ bond in the ester would result in a prominent fragment ion at m/z 174 ([M - 31]⁺). docbrown.info

Loss of the methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 146 ([M - 59]⁺). docbrown.info

Formation of the tropylium (B1234903) ion: Cleavage of the C2–C3 bond can lead to the formation of the benzyl cation ([C₇H₇]⁺), which often rearranges to the stable tropylium ion at m/z 91. This is a very common fragment for compounds containing a benzyl group. nih.gov

Loss of the isocyanate group: Fragmentation could also involve the loss of HNCO (m/z 43) or the NCO radical (m/z 42), leading to other characteristic ions.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, confirming the elemental formula C₁₁H₁₁NO₃ with high precision.

Table 3: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Ion | Formula |

| 205 | [M]⁺ (Molecular Ion) | [C₁₁H₁₁NO₃]⁺ |

| 174 | [M - •OCH₃]⁺ | [C₁₀H₈NO₂]⁺ |

| 146 | [M - •COOCH₃]⁺ | [C₉H₈N]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

Chiroptical Methods for Stereochemical Assignment and Purity Assessment

As a chiral compound, the stereochemical integrity of this compound is paramount. Chiroptical methods are essential for assigning the absolute configuration and determining the enantiomeric purity.

Optical rotation is a fundamental chiroptical property that measures the rotation of plane-polarized light by a chiral compound. The specific rotation, [α], is a characteristic physical constant for a given enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). For the closely related compound, L-phenylalanine methyl ester hydrochloride, a specific rotation of [α]D²⁰ = +37.0 ± 2º (c=2 in EtOH) has been reported. chemimpex.com Conversely, the (R)-enantiomer, (R)-phenylalanine methyl ester hydrochloride, exhibits a specific rotation of -32.4 degrees. chegg.com It is expected that the (S)- and (R)-enantiomers of this compound would also exhibit specific rotations of similar magnitude but opposite signs, allowing for the determination of enantiomeric excess in a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique provides detailed information about the stereochemical environment of chromophores within the molecule. The aromatic ring of the phenyl group in this compound is a key chromophore that would be expected to give rise to characteristic CD signals in the near-ultraviolet region (around 250-270 nm). Studies on phenylalanine and its derivatives have shown that they exhibit distinct CD spectra, with the sign and intensity of the Cotton effects being sensitive to the absolute configuration and conformation of the molecule. acs.orgnih.gov The CD spectrum of a pure enantiomer of this compound would be the mirror image of its opposite enantiomer, providing a powerful tool for stereochemical assignment and for monitoring stereochemical changes during chemical reactions.

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are central to the separation, purification, and analytical assessment of this compound. Both gas and liquid chromatography play crucial roles in its analysis.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. Due to the reactive nature of the isocyanate group, GC analysis of this compound may require derivatization to a more stable compound to prevent degradation in the injector or on the column. However, with careful optimization of conditions, direct analysis may be possible. When coupled with a mass spectrometer (GC-MS), this technique can provide both separation and structural identification of the compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. Chiral HPLC is particularly important for the separation of its enantiomers to determine enantiomeric purity. Various chiral stationary phases (CSPs) have been shown to be effective for the separation of related compounds like phenylalanine methyl esters.

Table 3: Exemplary Chiral HPLC/UPC² Conditions for the Separation of Phenylalanine Methyl Ester Enantiomers

| Technique | Column | Mobile Phase | Detection |

|---|---|---|---|

| UPC² | CHIRALPAK ID, 4.6 x 100 mm, 3 µm | CO₂ / MeOH with 0.1% NH₄OH (90:10) | UV at 210 nm |

This table is interactive and can be sorted.

These methods, with appropriate modifications, would be applicable for the chiral separation and purity assessment of this compound, providing crucial data for quality control and research applications.

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is a critical analytical challenge in the synthesis and characterization of chiral molecules like this compound. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), stands as a premier technique for this purpose, offering high resolution and sensitivity. csfarmacie.czheraldopenaccess.us This method facilitates the separation of enantiomers, allowing for their individual quantification and the subsequent calculation of enantiomeric purity. gimitec.com

The fundamental principle of chiral chromatography lies in the differential interaction of enantiomers with a chiral stationary phase (CSP). bgb-analytik.com This interaction forms transient diastereomeric complexes, and the subtle differences in the stability of these complexes between the two enantiomers lead to different retention times on the chromatographic column, enabling their separation. bgb-analytik.com

A variety of analytical techniques are available for determining optical purity, including gas chromatography (GC), supercritical fluid chromatography (SFC), and capillary electrophoresis (CE), alongside HPLC. researchgate.net The choice of method often depends on the physicochemical properties of the analyte and the specific requirements of the analysis.

Chiral Stationary Phases (CSPs)

The selection of an appropriate chiral stationary phase is the most crucial factor for achieving successful enantioseparation. mdpi.com CSPs are diverse in their structure and separation mechanisms. For compounds structurally related to phenylalanine, polysaccharide-based CSPs are particularly effective. csfarmacie.cz These are typically derivatives of cellulose (B213188) or amylose (B160209) that are coated or immobilized on a silica (B1680970) support. eijppr.com

Commonly employed polysaccharide-based CSPs include:

Cellulose tris(3,5-dimethylphenylcarbamate)

Amylose tris(3,5-dimethylphenylcarbamate)

The chiral recognition mechanism on polysaccharide-based CSPs is complex and can involve a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.com The three-dimensional structure of the polysaccharide polymer creates chiral grooves and cavities where the enantiomers of the analyte can interact differently. csfarmacie.cz

Other types of CSPs that could be applicable include Pirkle-type phases, cyclodextrin-based phases, and macrocyclic antibiotic phases. mdpi.comeijppr.com The selection of the optimal CSP often requires screening a variety of columns with different selectivities. bgb-analytik.com

Mobile Phase Composition

The composition of the mobile phase significantly influences the retention and resolution of enantiomers. Both normal-phase and reversed-phase chromatography modes can be employed for chiral separations.

In normal-phase chromatography , a nonpolar mobile phase, typically a mixture of alkanes (like hexane) and an alcohol modifier (like isopropanol (B130326) or ethanol), is used with a polar stationary phase. csfarmacie.cz This mode often provides excellent selectivity for chiral separations on polysaccharide-based CSPs.

In reversed-phase chromatography , a polar mobile phase, usually a mixture of water and an organic modifier (such as acetonitrile (B52724) or methanol), is used with a nonpolar stationary phase. nih.gov This mode is advantageous due to its compatibility with aqueous samples and mass spectrometry. Buffers or additives may be included in the mobile phase to improve peak shape and resolution.

The optimization of the mobile phase composition, including the type and concentration of the organic modifier and any additives, is a critical step in method development to achieve baseline separation of the enantiomers.

Detection and Quantification

Once the enantiomers are separated chromatographically, a suitable detector is required for their quantification. The most common detector used in HPLC for this purpose is the UV-Vis detector , due to its robustness and wide applicability. researchgate.net The enantiomeric excess is determined by comparing the peak areas of the two enantiomers.

For analytes with appropriate functional groups, fluorescence detectors can offer higher sensitivity and selectivity. uma.es In cases where the enantiomers lack a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary. nih.gov Another powerful detection technique is mass spectrometry (MS) , which provides structural information and can be particularly useful for complex matrices.

The enantiomeric excess (% ee) is calculated using the following formula:

% ee = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100

Where Area₁ and Area₂ are the integrated peak areas of the two enantiomers.

Illustrative Research Findings

Table 1: Illustrative Chromatographic Conditions for Enantiomeric Separation

| Parameter | Condition 1 (Normal Phase) | Condition 2 (Reversed Phase) |

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | 4.6 x 250 mm, 5 µm | 4.6 x 150 mm, 3 µm |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) | Acetonitrile / Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Column Temperature | 25 °C | 30 °C |

| Detection | UV at 254 nm | UV at 220 nm |

Table 2: Illustrative Results of Chiral Separation

| Enantiomer | Retention Time (min) - Condition 1 | Retention Time (min) - Condition 2 | Resolution (Rₛ) - Condition 1 | Resolution (Rₛ) - Condition 2 |

| Enantiomer 1 | 8.5 | 5.2 | 2.1 | 1.8 |

| Enantiomer 2 | 10.2 | 6.1 |

Note: The data in these tables are hypothetical and serve to illustrate the typical parameters and results obtained in a chiral chromatography experiment for the determination of enantiomeric excess. The actual values would need to be determined experimentally.

The successful development of a robust chiral chromatography method is essential for the quality control and stereochemical characterization of this compound, ensuring its enantiomeric purity for subsequent applications.

Stereochemical Aspects and Control for Methyl 2 Isocyanato 3 Phenylpropanoate

Inherent Chirality at the Alpha-Carbon of the Propanoate Moiety

Methyl 2-isocyanato-3-phenylpropanoate possesses a single stereocenter at the alpha-carbon (C2) of the propanoate backbone. This carbon atom is bonded to four distinct substituent groups:

A methoxycarbonyl group (-COOCH₃)

An isocyanato group (-NCO)

A benzyl (B1604629) group (-CH₂C₆H₅)

A hydrogen atom (-H)

This tetrahedral arrangement with four different groups makes the alpha-carbon a chiral center. Consequently, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers: (R)-Methyl 2-isocyanato-3-phenylpropanoate and (S)-Methyl 2-isocyanato-3-phenylpropanoate. The specific spatial arrangement, or configuration, of the groups around this chiral center determines the molecule's interaction with other chiral molecules and its effect on plane-polarized light. A specific, commercially available enantiomer, Methyl (R)-(+)-2-isocyanato-3-phenylpropionate, demonstrates a positive optical rotation ([α]20/D +70°, with a concentration of 1.4% in chloroform), confirming its chiral nature and the existence of enantiomerically pure forms of the compound. sigmaaldrich.com

Enantiomeric Purity and Control during Synthesis

The synthesis of enantiomerically pure compounds is a significant focus in medicinal and materials chemistry, as different enantiomers can have vastly different biological activities. ekb.eg For this compound, achieving high enantiomeric purity is critical for its application as a chiral synthon. The availability of the (R)-enantiomer at a purity of 97% indicates that effective methods for its stereocontrolled synthesis have been developed. sigmaaldrich.com

While specific synthesis pathways for this exact molecule are proprietary, control of enantiomeric purity is typically achieved by one of two general strategies:

Use of a Chiral Pool Precursor: The synthesis can begin with an enantiomerically pure starting material, such as a natural amino acid like L-phenylalanine or D-phenylalanine. The inherent stereochemistry of the amino acid is then retained throughout the chemical transformations required to convert the amine group into the isocyanate and the carboxylic acid into the methyl ester.

Asymmetric Synthesis: This involves creating the chiral center during the synthesis using chiral catalysts or auxiliaries. These methods guide the reaction to selectively produce one enantiomer over the other, leading to a product with high enantiomeric excess. ekb.eg Studies have demonstrated that enantiomeric excesses ranging from 90-98% can be achieved in asymmetric syntheses through the use of chiral auxiliaries. ekb.eg

The physical and chemical properties of the (R)-enantiomer are well-documented, providing a benchmark for its identification and quality control.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 361456-36-2 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₁NO₃ | sigmaaldrich.com |

| Molecular Weight | 205.21 g/mol | sigmaaldrich.com |

| Assay (Purity) | 97% | sigmaaldrich.com |

| Optical Activity | [α]20/D +70°, c = 1.4% in chloroform | sigmaaldrich.com |

| Density | 1.159 g/mL at 25 °C | sigmaaldrich.com |

| Boiling Point | 256-257 °C/760 mmHg | sigmaaldrich.com |

Diastereoselective Reactions and Stereocontrol in Derivatization

The chiral center within this compound can direct the stereochemical outcome of subsequent reactions, a process known as diastereoselection. When this molecule reacts with another chiral molecule, two diastereomeric products can be formed in unequal amounts. The isocyanate functional group is highly reactive towards nucleophiles such as alcohols and amines, leading to the formation of carbamates and ureas, respectively. If the reacting nucleophile is also chiral, the existing stereocenter at the alpha-carbon can influence the formation of the new stereocenter, favoring one diastereomer over the other.

This principle of stereocontrol is demonstrated in related systems. For instance, studies on the diastereoselective aldol (B89426) reaction of methyl phenylacetate, a structurally similar precursor, show that the phenyl group at the beta-position plays a crucial role in controlling stereochemistry. organic-chemistry.org In these reactions, by carefully selecting the solvent and temperature, either the syn- or anti-aldol product can be obtained with high diastereoselectivity, reaching up to 99%. organic-chemistry.org This highlights how the existing structural features of the phenylpropanoate backbone can be leveraged to exert precise stereocontrol during the formation of new chemical bonds, a principle that is directly applicable to the derivatization of this compound. organic-chemistry.org

Racemization Studies and Strategies for Stereochemical Stability

Racemization is the process by which an enantiomerically pure substance converts into an equal mixture of both enantiomers, resulting in the loss of optical activity. For this compound, the potential for racemization exists due to the presence of an acidic proton on the alpha-carbon. Under basic conditions, this proton could be abstracted to form a planar achiral enolate intermediate. Subsequent non-stereoselective protonation of this intermediate would lead to a racemic mixture.

The stereochemical stability of the compound is therefore a critical factor for its use as a chiral building block. The fact that it is sold as an enantiomerically pure substance with a specified optical rotation suggests it is reasonably stable under recommended storage conditions. sigmaaldrich.com The primary strategy for maintaining stereochemical integrity is to avoid conditions that promote enolate formation. This includes rigorous exclusion of strong bases and avoiding elevated temperatures during storage and handling. The recommended storage temperature of 2-8°C for the commercially available product is a key measure to ensure both its chemical and stereochemical stability. sigmaaldrich.com

Applications of Methyl 2 Isocyanato 3 Phenylpropanoate in Organic Synthesis and Materials Science

Building Block for Chiral Heterocyclic Compounds

The electrophilic nature of the isocyanate group in Methyl 2-isocyanato-3-phenylpropanoate makes it a prime candidate for reactions with nucleophiles, leading to the formation of a variety of heterocyclic structures. The inherent chirality of the molecule is instrumental in synthesizing enantiomerically pure compounds, which are of significant interest in medicinal chemistry and asymmetric catalysis. rsc.org

This compound is a precursor for the synthesis of chiral oxazolidinone rings. Oxazolidinones are a class of heterocyclic compounds with significant applications, including their use as chiral auxiliaries in asymmetric synthesis and as core structures in pharmaceuticals. rsc.org The synthesis can be achieved through the reaction of the isocyanate with a suitable partner, such as an epoxide or an amino alcohol. For instance, the catalyzed cycloaddition of an isocyanate to an epoxide can yield an oxazolidinone ring.

Furthermore, the isocyanate group readily reacts with alcohols to form urethane (B1682113) (carbamate) linkages. researchgate.net When this compound reacts with a molecule containing at least two hydroxyl groups (a diol), a polyurethane is formed. However, if the alcohol-containing reactant is designed to promote intramolecular cyclization, stable urethane-based rings can be synthesized. This reactivity allows for the creation of enantiopure carbamates and related cyclic structures. researchgate.net

| Reactant Type | Resulting Heterocycle/Linkage | Key Reaction |

| Epoxide / Amino Alcohol | Oxazolidinone Ring | Cycloaddition / Intramolecular Cyclization |

| Alcohol / Diol | Urethane (Carbamate) Linkage | Nucleophilic Addition |

This table summarizes the synthetic pathways to oxazolidinone and urethane-based structures using an isocyanate precursor.

Similar to its reaction with alcohols, the isocyanate group of this compound reacts efficiently with primary or secondary amines to form urea (B33335) linkages. researchgate.netnih.gov This reaction is a cornerstone of synthesizing both linear and cyclic urea derivatives. The formation of cyclic ureas is achieved by reacting the isocyanate with a diamine or a molecule containing an amine and a second nucleophilic group that can participate in a subsequent cyclization step. nih.gov

The reaction proceeds through the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate group. nih.gov The resulting product retains the chiral center from the parent phenylalanine derivative, making this a valuable route for producing chiral cyclic ureas. These structures are prevalent in many biologically active compounds and are sought after in drug discovery. nih.gov

Monomer in Polymer Chemistry

The ability of isocyanates to form strong, stable linkages with compounds containing active hydrogen atoms, such as alcohols and amines, makes them fundamental monomers in step-growth polymerization. This compound, as a functionalized isocyanate, can be incorporated into polymer backbones to impart specific properties like chirality, hydrophobicity, and biodegradability.

Polyurethanes and polyureas are two of the most versatile classes of polymers, with applications ranging from flexible foams and elastomers to rigid plastics and high-performance coatings. mdpi.comnih.gov The synthesis of polyurethanes involves the polyaddition reaction between a diisocyanate (or polyisocyanate) and a polyol. mdpi.com Similarly, polyureas are formed from the reaction of a diisocyanate with a polyamine. wikipedia.org

This compound can be utilized as a monofunctional isocyanate to act as a chain terminator, controlling molecular weight, or it can be chemically modified into a di-functional monomer to be fully incorporated into the polymer backbone. Its bulky phenylpropyl side group influences the polymer's morphology and inter-chain interactions, affecting properties such as rigidity and thermal stability. thescipub.com

| Polymer Type | Co-monomer Required | Resulting Linkage |

| Polyurethane | Polyol (contains -OH groups) | Urethane (-NH-CO-O-) |

| Polyurea | Polyamine (contains -NH2 groups) | Urea (-NH-CO-NH-) |

This interactive table outlines the basic components for creating polyurethane and polyurea polymers from an isocyanate monomer.

While the synthesis of polyurethanes and polyureas is typically a step-growth process, achieving precise control over molecular weight, dispersity, and architecture can be challenging. Advanced polymerization techniques have been developed to address this. For isocyanates, living anionic polymerization is a powerful method to produce well-defined, rod-like polymers with controlled molecular weight and narrow molecular weight distributions. acs.orgresearchgate.net Such controlled polymerization techniques can prevent side reactions like trimerization that can occur in traditional anionic polymerization of isocyanates. acs.orgresearchgate.net Applying these methods to monomers like this compound would enable the synthesis of novel block copolymers and other complex architectures with high precision.

The incorporation of the phenylalanine-derived structure into a polymer has a significant impact on its properties.

Thermal Properties: The rigid phenyl group and the potential for hydrogen bonding via the urethane or urea linkages can increase the glass transition temperature (Tg) of the polymer compared to more flexible aliphatic analogues.

Mechanical Properties: The bulky side chains can affect chain packing, influencing the material's modulus, toughness, and elasticity. mdpi.com

Chiral Properties: The presence of a chiral center in every repeating unit can induce the polymer to adopt helical conformations, leading to materials with unique optical properties.

There is a significant global effort to replace petroleum-derived polymers with sustainable alternatives made from renewable resources. mdpi.com Bio-based polyurethanes are a major focus of this research, with development centered on using bio-based polyols (from vegetable oils, sugars, or lignin) and bio-based isocyanates. mdpi.commdpi.comresearchgate.net

This compound is derived from L-phenylalanine, a naturally occurring amino acid, making it a prime example of a bio-based monomer. researchgate.net Its use in polyurethane and polyurea synthesis contributes to a higher bio-based content in the final material, reducing the reliance on fossil fuels. researchgate.netresearchgate.net Polymers made from this monomer are being explored for applications where sustainability and performance are critical, including:

Biomedical Devices: The inherent biocompatibility of amino acid-based materials makes them suitable for medical applications. mdpi.com

Advanced Coatings and Adhesives: Bio-based polyurethanes can offer environmentally friendly alternatives to conventional solvent-based systems. thescipub.com

Sustainable Elastomers and Foams: The development of green foams and flexible materials for automotive and consumer goods is a key area of application. mdpi.com

Role in Asymmetric Synthesis Methodologies

In asymmetric synthesis, the primary goal is to create a target molecule as a single enantiomer, a critical requirement in fields such as pharmaceuticals where different enantiomers can have vastly different biological effects. Chiral building blocks, which are enantiomerically pure molecules incorporated directly into the structure of a new, larger molecule, are a fundamental tool in achieving this. This compound, possessing a defined stereocenter derived from L-phenylalanine, serves precisely this role.

Its utility is demonstrated in reactions where the isocyanate group participates in the formation of new bonds, and the inherent chirality of the molecule directs the stereochemical outcome of the reaction or is simply incorporated as a fixed chiral element in the final product. For instance, chiral isocyanates are employed in asymmetric copolymerization reactions with meso-epoxides. Catalyzed by chiral bimetallic cobalt(III) complexes, these reactions can produce optically active polyurethanes with a high degree of enantioselectivity. nih.gov The isocyanate, as one of the monomers, introduces the chiral center into the polymer backbone.

Another key area is in cycloaddition reactions. Isocyanato esters can act as formal 1,3-dipoles in asymmetric [3+2] cycloadditions with unsaturated imines. nih.gov In the presence of a chiral catalyst, such reactions can yield highly substituted chiral γ-lactams with excellent enantiomeric excesses. nih.gov While these examples use other isocyanates, they illustrate the established role of the isocyanate functional group in stereoselective transformations where a chiral precursor like this compound would be used to introduce a specific stereocenter.

Table 1: Applications in Asymmetric Synthesis

| Reaction Type | Role of Chiral Isocyanate | Potential Product Class | Reference |

|---|---|---|---|

| Asymmetric Copolymerization | Chiral Monomer | Optically Active Polyurethanes | nih.gov |

Precursor for Peptide and Azapeptide Analogs (Non-Clinical Focus)

The structural similarity of this compound to the amino acid phenylalanine makes it an ideal starting material for the synthesis of modified peptides. The isocyanate group is highly electrophilic and reacts readily with nucleophiles like amines and hydrazines without the need for coupling agents, which are standard in conventional peptide synthesis.

When reacted with the amino group of another amino acid or peptide, the isocyanate forms a urea linkage (-NH-CO-NH-) instead of the natural amide (peptide) bond (-CO-NH-). This results in a "peptidyl urea" or a peptide analog. These analogs are of significant interest in medicinal chemistry research as the urea bond can alter the conformational properties of the peptide and often imparts increased resistance to enzymatic degradation by proteases. nih.gov

Furthermore, this isocyanate is a key precursor for the synthesis of azapeptides. Azapeptides are analogs in which the α-carbon of one or more amino acid residues is replaced by a nitrogen atom. nih.gov This is achieved by reacting an isocyanate, such as this compound, with a hydrazine (B178648) derivative. This reaction forms a semicarbazide (B1199961) linkage, which is the defining feature of an azapeptide backbone. The introduction of an aza-amino acid residue can profoundly influence the peptide's conformation, often inducing turn structures, and can enhance metabolic stability and receptor selectivity. nih.govnih.gov The synthesis of aza-phenylalanine precursors via methods like hydrazine alkylation is a critical step in making these valuable research compounds accessible. researchgate.net

Table 2: Synthesis of Peptide and Azapeptide Analogs

| Reactant | Linkage Formed | Resulting Analog | Key Feature |

|---|---|---|---|

| Amino Acid/Peptide | Urea (-NH-CO-NH-) | Peptidyl Urea | Increased enzymatic stability |

Reagent for Chiral Derivatization and Chromatographic Media

The high reactivity of the isocyanate group makes this compound a valuable chiral derivatizing agent (CDA). In analytical chemistry, CDAs are used to determine the enantiomeric purity of a chiral substance. The process involves reacting the enantiomeric mixture (e.g., of a chiral amine or alcohol) with an enantiomerically pure CDA like (S)-Methyl 2-isocyanato-3-phenylpropanoate. This reaction creates a pair of diastereomers.

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or distinguished by Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.comacs.org The relative amounts of the diastereomers directly correspond to the relative amounts of the enantiomers in the original mixture. Chiral isocyanates are well-established reagents for this purpose, particularly for the analysis of chiral amines and amino alcohols. sigmaaldrich.comnih.gov

In addition to its role as a CDA, the compound is a suitable reagent for preparing chiral stationary phases (CSPs) for chromatography. CSPs are the core component of chiral chromatography columns, responsible for separating enantiomers. A common method for preparing CSPs involves covalently bonding a chiral molecule (the chiral selector) onto a solid support, typically silica (B1680970) gel. mdpi.com Isocyanates are frequently used to perform this immobilization. The isocyanate group can react with hydroxyl or amino groups on the surface of functionalized silica gel, forming stable covalent urethane or urea linkages. By using an enantiomerically pure isocyanate like this compound, a CSP is created where the chiral phenylalanine derivative acts as the selector, enabling the separation of other racemic compounds. mdpi.com

Table 3: Applications in Chiral Separation

| Application | Mechanism | Technique | Outcome |

|---|---|---|---|

| Chiral Derivatizing Agent | Forms diastereomers from a racemic analyte | HPLC, NMR | Quantification of enantiomeric excess |

Theoretical and Computational Investigations of Methyl 2 Isocyanato 3 Phenylpropanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to determining the electronic structure of a molecule. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing detailed information about electron distribution and orbital energies. nih.gov For Methyl 2-isocyanato-3-phenylpropanoate, these calculations reveal how the interplay between the phenyl ring, the propanoate backbone, and the highly reactive isocyanate group dictates its chemical nature.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. youtube.compku.edu.cn It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the "frontier" orbitals involved in chemical reactions. libretexts.org The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the oxygen atoms of the ester group. In contrast, the LUMO is anticipated to be centered on the highly electrophilic carbon atom of the isocyanate group (–N=C=O). This distribution makes the isocyanate carbon the primary site for nucleophilic attack. FMO analysis helps predict the regioselectivity and feasibility of reactions, such as cycloadditions or reactions with nucleophiles. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties

| Orbital | Energy (eV) | Primary Atomic Contribution | Implied Reactivity |

| HOMO | -7.5 | Phenyl Ring, Ester Oxygen Atoms | Nucleophilic / Electron Donating |

| LUMO | -1.2 | Isocyanate Carbon Atom (C=O) | Electrophilic / Electron Accepting |

| HOMO-LUMO Gap | 6.3 | - | Indicator of Chemical Stability |

Note: The values presented are exemplary and representative of what would be expected from a DFT calculation for a molecule with these functional groups.

The distribution of electron density within a molecule governs its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. numberanalytics.com It is a valuable tool for identifying the electrophilic and nucleophilic sites. researchgate.netresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) correspond to areas of high electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netwalisongo.ac.id

In this compound, the MEP map would show:

High negative potential (red/yellow): Localized on the oxygen atoms of the isocyanate and ester carbonyl groups, as well as the nitrogen atom of the isocyanate. These are the primary sites for interaction with electrophiles or for hydrogen bonding.

High positive potential (blue): Concentrated on the carbon atom of the isocyanate group. This significant positive potential confirms its status as a strong electrophilic center, making it the most likely site for an incoming nucleophile to attack.

Intermediate potential (green): Spread across the phenyl ring and the hydrocarbon backbone.

This detailed charge mapping is crucial for understanding intermolecular interactions, solvation effects, and the initial steps of a chemical reaction. walisongo.ac.id

Conformational Analysis and Energy Landscape Studies

Molecules with multiple single bonds, like this compound, can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformers and to understand the energy barriers between them. This is typically achieved by systematically rotating the bonds (defined by dihedral angles) and calculating the potential energy at each step to map out the potential energy surface (PES). researchgate.net

Key rotatable bonds in this compound include:

The Cα-Cβ bond of the propanoate backbone.

The Cα-N bond connecting the backbone to the isocyanate group.

The Cβ-C(phenyl) bond linking the backbone to the phenyl ring.

By performing a relaxed PES scan, computational chemists can identify local and global energy minima corresponding to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is essential, as the molecule's three-dimensional shape can significantly influence its reactivity and how it interacts with other molecules, such as enzymes or catalysts.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. For this compound, modeling its reactions involves identifying all reactants, intermediates, transition states, and products along a reaction pathway. chemrxiv.org A common reaction for isocyanates is their addition reaction with nucleophiles like alcohols or amines to form carbamates or ureas, respectively.

Quantum-chemical studies on the reaction of a model compound like methyl isocyanate with methanol (B129727) have shown that the process often involves a concerted transition state where bond-forming and bond-breaking events occur simultaneously. nethouse.ru The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate, while the alcohol's hydrogen is transferred to the isocyanate's nitrogen atom. nethouse.ru Calculations can determine the geometry of this transition state and, crucially, the activation energy (the height of the energy barrier), which dictates the reaction rate. By comparing the activation energies of different possible pathways, the most favorable mechanism can be identified. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations are used to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

Theoretical calculations can accurately predict various spectroscopic properties of a molecule, which aids in the interpretation of experimental data. By computing the second derivatives of the energy with respect to atomic positions, one can calculate the vibrational frequencies of the molecule. researchgate.net

Infrared (IR) Spectroscopy: The calculated vibrational frequencies correspond to the absorption bands in an IR spectrum. For this compound, this would allow for the unambiguous assignment of key vibrational modes, such as the strong, characteristic asymmetric stretching of the N=C=O group (expected around 2250-2280 cm⁻¹), the C=O stretch of the ester (around 1740-1760 cm⁻¹), and various C-H and C=C stretches of the phenyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors for each nucleus. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm the molecular structure.

These predictions are invaluable for structural elucidation, especially for novel compounds or reactive intermediates where experimental characterization may be challenging. researchgate.net

Table 2: Predicted IR Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2280 | Strong |

| -C=O (Ester) | Stretch | 1740 - 1760 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Ester) | Stretch | 1100 - 1300 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

Future Research Directions and Emerging Trends for Isocyanato Phenylpropanoates

Development of Novel and Highly Sustainable Synthetic Routes

The chemical industry's shift towards sustainability is a primary driver for innovation in isocyanate synthesis. The traditional reliance on highly toxic phosgene (B1210022) has spurred research into safer and more environmentally benign production methods. acs.orgnih.gov Future efforts are concentrated on phosgene-free routes that utilize renewable feedstocks and employ green chemistry principles. rsc.orgrsc.org

A significant area of research is the development of synthetic pathways that start from bio-based resources. rsc.orgmostwiedzy.pl Researchers are exploring the use of biomass, such as fatty acids from algae oil and derivatives from lignin, as precursors for isocyanates. universityofcalifornia.educhemrxiv.orgresearchgate.net This approach not only reduces dependence on petrochemicals but also opens avenues for creating biodegradable and environmentally friendly products. rsc.orgpatsnap.com

The Curtius rearrangement, a thermal or photochemical decomposition of carboxylic azides to form isocyanates, is a key phosgene-free alternative. libretexts.org Flow chemistry techniques are being increasingly applied to this reaction, allowing for the safe, in-situ generation and conversion of high-energy acyl azide (B81097) intermediates. thieme-connect.comacs.org This method is scalable, efficient, and minimizes safety concerns associated with traditional batch processing. acs.orggoogle.com Other emerging sustainable routes include the urea (B33335) method, which uses urea, alcohol, and amines to produce carbamates that then decompose into isocyanates, achieving a "zero emission" synthesis pathway. acs.orgnih.gov

| Synthetic Route | Precursors | Key Advantages |

| Bio-based Synthesis | Lignin, Algae Oil, Fatty Acids | Renewable, Reduced Carbon Footprint, Potential for Biodegradable Products |

| Flow Chemistry (Curtius Rearrangement) | Carboxylic Acids, Hydrazides | Phosgene-free, Enhanced Safety, Scalable, High Efficiency |

| Urea Method | Urea, Alcohols, Amines | Phosgene-free, "Zero Emission" Potential, Cost-effective Raw Materials |

| Reductive Carbonylation | Nitro Compounds, Carbon Monoxide | Direct conversion, Avoids phosgene |

| Oxidative Carbonylation | Amines, Carbon Monoxide | Alternative to phosgenation |

Exploration of Advanced Catalytic Systems for Isocyanate Chemistry

Catalysis is central to isocyanate chemistry, influencing reaction rates, selectivity, and the properties of the final polymeric products. poliuretanos.com.brturkchem.net While organotin compounds have been traditionally used, research is now moving towards more environmentally friendly and highly efficient catalytic systems. turkchem.nettrea.com

Organocatalysis has emerged as a promising alternative to metal-based catalysts. acs.org Organic bases like N-heterocyclic carbenes (NHCs), amidines, and guanidines, as well as organic acids, have been shown to effectively catalyze the formation of polyurethanes from isocyanates and diols. acs.orgtandfonline.com These catalysts can offer comparable reaction times to their metal-based counterparts while being less toxic. acs.org Research is focused on designing novel organocatalysts with enhanced activity and selectivity, particularly for reactions involving less reactive aliphatic isocyanates. tandfonline.com

Group VIII transition metal complexes are also being intensely studied for catalyzing the carbonylation of nitroaromatic compounds to produce isocyanates, representing an appealing phosgene-free industrial route. researchgate.net The development of heterogeneous catalysts is another key trend, addressing the challenges of catalyst separation and recycling in both direct and indirect carbonylation processes. nih.gov Synergistic catalytic systems, combining tertiary amines and metal salts, are also being explored to fine-tune the foaming process in polyurea production. researchgate.net

| Catalyst Type | Examples | Research Focus |

| Organocatalysts | N-heterocyclic carbenes (NHCs), DBU, Guanidines | Metal-free systems, Lower toxicity, Catalyzing low-reactivity systems |

| Transition Metal Complexes | Group VIII Metals (Pd, Ru, Rh) | Phosgene-free synthesis (carbonylation), Catalyst recycling |

| Organometallic Compounds | Organotin, Organotitanium | High efficiency, Understanding reaction mechanisms |

| Synergistic Systems | Tertiary Amines + Metal Salts | Controlling reaction profiles (e.g., foaming), Enhanced catalytic effect |

Expansion of Applications in Smart Materials and Responsive Polymers

The unique reactivity of the isocyanate group is being leveraged to create a new generation of "smart" materials and responsive polymers. nih.gov These materials can change their physical or chemical properties in response to external stimuli such as light, heat, or force. nih.govrsc.org

A key area of development is in dynamic covalent polymers. rsc.org The urethane (B1682113), urea, and thiourethane bonds formed from isocyanates can be designed to be reversible, dissociating back to the isocyanate and active hydrogen compound upon heating. rsc.org This dynamic covalent chemistry enables the creation of materials with properties like self-healing, recyclability, and shape memory. rsc.orgglobethesis.com

Light-responsive polyurethanes are another active field of research. By incorporating light-sensitive moieties such as azobenzene (B91143) or spiropyran into the polymer backbone, materials can be designed to change shape, color, or other properties upon exposure to specific wavelengths of light. nih.gov Similarly, mechan-responsive polymers incorporating mechanophores like anthracene (B1667546) dimers into a polyurethane structure are being developed. These materials can respond to mechanical stress, for instance, by changing color or fluorescing, which has applications in damage sensing and stress detection. nih.gov The versatility of isocyanate chemistry allows for the precise tuning of these responsive properties for applications in 3D printing, composites, and advanced coatings. rsc.org

Bio-Inspired Chemical Transformations and Biomimetic Synthesis (Non-Clinical)

Nature provides a rich source of inspiration for developing novel chemical transformations and materials. In the context of isocyanates, researchers are exploring bio-inspired strategies to create high-performance polymers with unique functionalities. mdpi.com

One approach involves incorporating natural building blocks, such as catechol moieties, into polyurethane structures. mdpi.com Catechols, found in the adhesive proteins of mussels, can impart strong adhesive properties and the potential for chemical crosslinking. By using a catechol-functionalized chain extender in polyurethane synthesis, researchers can create materials with enhanced adhesion and mechanical properties. mdpi.com

The synthesis of isocyanates from bio-based precursors is a major thrust of biomimetic research. rsc.orgmostwiedzy.pl Lignin, a complex polymer abundant in plant cell walls, is being investigated as a source for aromatic diisocyanates. chemrxiv.org For example, bisguaiacol F diisocyanate (BGI) has been synthesized from guaiacol (B22219) and vanillyl alcohol, both derivable from lignocellulose. chemrxiv.org Such bio-based diisocyanates could serve as sustainable surrogates for petrochemical-based counterparts like methylene (B1212753) diphenyl diisocyanate (MDI). chemrxiv.org This trend aligns with the broader goal of creating a circular economy for plastics by utilizing renewable resources to produce high-value chemicals and polymers. rsc.org

Integration with Automated and High-Throughput Synthesis Platforms

The synthesis and screening of novel isocyanates and their derivatives are being accelerated by the integration of automated and high-throughput (HTS) platforms. chemspeed.com These technologies offer significant advantages in terms of efficiency, safety, reproducibility, and the ability to explore vast chemical spaces quickly. chemspeed.comnih.gov

Flow chemistry is a particularly impactful technology for isocyanate synthesis. google.comrsc.org Continuous flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. thieme-connect.com This is especially beneficial for handling hazardous reagents or unstable intermediates, such as acyl azides in the Curtius rearrangement, making the process safer and more scalable. universityofcalifornia.eduacs.org Automated flow systems can be used for the synthesis, purification, and in-line reaction of isocyanates, avoiding the isolation and storage of these often-sensitive compounds. rsc.org

High-throughput screening platforms enable the rapid discovery of new reactions and the optimization of existing ones. nih.gov By using microtiter plates, researchers can perform hundreds or thousands of reactions in parallel to screen for new catalysts, reaction conditions, or novel isocyanate-based transformations. nih.govrsc.org The combination of automated synthesis platforms with artificial intelligence and machine learning is poised to further revolutionize the field, enabling predictive modeling and the rapid design of new materials with tailored properties. chemspeed.com

Q & A

Q. What is the optimal synthetic route for Methyl 2-isocyanato-3-phenylpropanoate, and how can reaction efficiency be maximized?

The compound is synthesized via the reaction of phenylalanine methyl ester hydrochloride with triphosgene (BTC) under biphasic conditions (sodium bicarbonate and dichloromethane). Key steps include:

- Stoichiometric control : Use 1:0.33 molar ratio of phenylalanine methyl ester hydrochloride to BTC to minimize side reactions.

- Temperature management : Stirring in an ice bath (0–5°C) prevents exothermic decomposition of the isocyanate intermediate.

- Workup : Extraction with dichloromethane and drying with MgSO₄ yield the product quantitatively .

To optimize efficiency, monitor reaction progress via FT-IR for the characteristic N=C=O stretch (~2270 cm⁻¹) and ensure anhydrous conditions to avoid hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. The isocyanate group’s electron-withdrawing effect deshields adjacent protons (e.g., the α-methine proton appears at δ 4.5–5.0 ppm).

- X-ray crystallography : For resolving stereochemical ambiguities, SHELX programs (e.g., SHELXL) enable refinement of crystal structures. This is critical for verifying the (S)-configuration if starting from chiral phenylalanine derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₁NO₃, theoretical [M+H]⁺ = 206.0817).

Advanced Research Questions

Q. How does the reactivity of this compound compare to other isocyanates in multicomponent reactions (MCRs)?

The compound’s α,β-unsaturated ester moiety enhances electrophilicity, enabling participation in Ugi or Passerini reactions. Key considerations:

- Steric effects : The bulky phenyl group may slow nucleophilic attack compared to aliphatic isocyanates.

- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states in MCRs.

- Catalysis : Lewis acids like ZnCl₂ can accelerate imine formation in Ugi reactions .

Comparative kinetic studies with methyl isocyanate (MIC) under identical conditions are recommended to quantify reactivity differences.

Q. What strategies mitigate the compound’s instability during storage and handling?

- Storage : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent moisture ingress and photodegradation.

- Stabilizers : Add molecular sieves (3Å) to absorb trace water.

- Handling : Use Schlenk techniques for air-sensitive reactions. Monitor purity via TLC (silica gel, hexane:EtOAc 3:1) before use .

Q. How can this compound be utilized in peptide mimetics or prodrug design?

The isocyanate group reacts selectively with amines to form urea linkages, enabling:

- Peptide backbone modification : Incorporate into non-natural amino acids via reaction with protected amino alcohols.

- Prodrug activation : Design pH-sensitive derivatives that hydrolyze in physiological conditions (e.g., tumor microenvironments).

For biological studies, assess cytotoxicity in THP-1 or PBMC cell lines, as structurally related compounds exhibit anti-inflammatory activity via NF-κB inhibition .

Q. What computational methods predict the compound’s regioselectivity in nucleophilic additions?

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic hotspots. The carbonyl carbon adjacent to the isocyanate is likely more reactive.

- Molecular dynamics (MD) : Simulate solvent effects on transition-state geometries.

- ADMET prediction : Tools like SwissADME estimate solubility (LogP ~2.5) and metabolic stability, guiding derivatization strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products